ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate
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Overview
Description
ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the 2,4-dimethoxyphenyl group: This step usually involves a Friedel-Crafts acylation reaction, where the aromatic ring is functionalized with the desired substituents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol, using a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism by which ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-2,3-DIHYDROPYRAN-6-ONE is another compound with a similar aromatic substitution pattern.
ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE: is similar to other tetracyclic compounds with functionalized aromatic rings.
Uniqueness
What sets ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE apart is its unique tetracyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O7 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 4-[5-(2,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate |
InChI |
InChI=1S/C27H26N2O7/c1-4-35-27(32)13-5-7-14(8-6-13)29-25(30)20-17-12-18(21(20)26(29)31)24-22(17)23(28-36-24)16-10-9-15(33-2)11-19(16)34-3/h5-11,17-18,20-22,24H,4,12H2,1-3H3 |
InChI Key |
MARLQCIXXTVJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=C(C=C(C=C6)OC)OC |
Origin of Product |
United States |
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